Antimony calcium oxide

Description

Structure

2D Structure

Properties

CAS No. |

55200-87-8 |

|---|---|

Molecular Formula |

Ca2O5Sb2 |

Molecular Weight |

403.67 g/mol |

IUPAC Name |

dicalcium;antimony(3+);oxygen(2-) |

InChI |

InChI=1S/2Ca.5O.2Sb/q2*+2;5*-2;2*+3 |

InChI Key |

JJGHHCJCTIFFGX-UHFFFAOYSA-N |

SMILES |

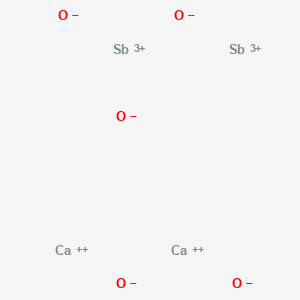

[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Sb+3].[Sb+3] |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Sb+3].[Sb+3] |

Synonyms |

antimonic acid, calcium salt calcium antimonate |

Origin of Product |

United States |

Historical Context and Significance in Inorganic Chemistry

The association of calcium and antimony oxides dates back to antiquity. One of the earliest known applications was in the creation of opaque colored glass during the 18th Dynasty of Egypt (c. 1570–1292 B.C.). esrf.frresearchgate.net Ancient artisans produced white, blue, and turquoise glasses opacified by finely dispersed crystals of calcium antimonate (B1203111). esrf.fr It is believed that these early chemists synthesized calcium antimonate, which does not occur naturally, and then added it to molten glass to achieve the desired opacity. esrf.frmdpi.com The two primary forms identified in these ancient artifacts are CaSb₂O₆ (hexagonal) and Ca₂Sb₂O₇ (cubic or orthorhombic). researchgate.netmdpi.comresearchgate.net The use of calcium antimonate as an opacifier continued through the Roman period until it was largely replaced by tin-based compounds around the 4th century AD. mdpi.comrsc.org

From a mineralogical perspective, naturally occurring antimony oxides, often referred to as antimony ochres, can contain calcium. These are typically weathering products of antimony sulfide (B99878) minerals like stibnite (B1171622) (Sb₂S₃). These hydrated phases often exhibit a pyrochlore-type crystal structure.

In the annals of inorganic chemistry, the synthesis and structural characterization of different calcium antimonate phases have been a subject of study. The compound Ca₂Sb₂O₇ is known to crystallize in an orthorhombic weberite-type structure under ambient pressure, though a cubic pyrochlore (B1171951) structure can form at high pressures or lower temperatures. uniroma1.it The CaSb₂O₆ compound typically adopts a trigonal (hexagonal) crystal structure. osti.govresearchgate.net The development of synthesis methods, such as the solid-state reaction of antimony trioxide with a calcium source in an oxidizing atmosphere, has been crucial for producing the compound for various applications, including as a ceramic pigment. google.com

Contemporary Relevance in Advanced Functional Materials Research

The unique electronic and structural properties of antimony calcium oxides have propelled them into the forefront of modern materials research. Scientists are exploring their potential in a diverse range of high-tech applications.

A significant area of research is photocatalysis . Nanocrystalline calcium antimony oxide hydroxide (B78521), with the formula CaSb₂O₅(OH)₂, has demonstrated high efficiency in degrading organic pollutants, such as industrial dyes and benzene (B151609), under UV irradiation. researchgate.net Studies have shown that its photocatalytic activity can be significantly higher than that of the commercial standard, titanium dioxide (P25), which is attributed to its strong oxidative capability and large specific surface area. researchgate.net

In the field of luminescent materials , doped antimony calcium oxides are showing great promise. Specifically, CaSb₂O₆ doped with manganese (Mn⁴⁺) has been synthesized and characterized as an efficient red-light-emitting phosphor. mdpi.comresearchgate.net This material can be excited by near-UV or blue light to produce a narrow red emission band, making it a suitable candidate for specialized applications such as artificial lighting for plant growth, as its emission spectrum overlaps with the absorption ranges of key photosynthetic pigments. mdpi.com Other research has investigated the tunable luminescence of Ca₂Sb₂O₇ doped with europium (Eu³⁺) and bismuth (Bi³⁺) for potential use in white light-emitting diodes (WLEDs) and optical temperature sensing. researchgate.net

Furthermore, the broader family of antimony oxides containing calcium is being investigated for its electronic and ionic properties . Complex pyrochlore (B1171951) oxides incorporating calcium and antimony are being synthesized to study their dielectric and magnetic behaviors. chalmers.se There is also research into enhancing the properties of known materials through doping; for example, substituting calcium into certain oxide structures has been shown to increase oxide-ion conductivity, which is relevant for applications like solid oxide fuel cells. acs.org In a more prospective application, theoretical studies have identified antimony-doped calcium oxide as a potential material for hosting qubits, the fundamental units of quantum computers, due to its predicted low environmental noise. uchicago.edu

Scope and Research Objectives for Antimony Calcium Oxide Based Systems

Solid-State Reaction Approaches

Solid-state reactions represent the most conventional method for producing mixed-metal oxides. uci.edu This approach involves the direct reaction of powdered precursors at elevated temperatures, relying on atomic diffusion across particle interfaces to form the desired product phase. uci.edu

High-Temperature Synthesis Protocols

High-temperature solid-state synthesis is a foundational technique for producing thermodynamically stable oxide phases. The process typically involves intimately mixing stoichiometric amounts of precursor powders, such as calcium carbonate (CaCO₃) or calcium oxide (CaO) and antimony oxides (e.g., Sb₂O₃, Sb₂O₅), followed by prolonged heating. uci.edu Phase equilibria studies of the CaO-SbOₓ system in air have identified the formation of specific compounds at very high temperatures; for instance, CaSb₂O₆ was observed to decompose into Ca₂Sb₂O₇, Sb₄O₆, and O₂ at temperatures exceeding 1336 ± 5°C. researchgate.net Similarly, the synthesis of complex oxynitrides like Ca₁.₅Ba₀.₅Si₅O₃N₆ utilizes a conventional solid-state reaction at 1400 °C under a nitrogen flow. berkeley.edu While effective for achieving crystalline, single-phase powders, these methods are energy-intensive and can lead to products with large, non-uniform particle sizes. sigmaaldrich.com

Low-Temperature Synthesis Strategies

Efforts to reduce the high energy consumption and broad particle size distribution associated with high-temperature methods have led to the development of low-temperature solid-state strategies. These routes are particularly crucial for synthesizing metastable phases that are not accessible at high temperatures. escholarship.org One such approach is solid-state metathesis, which involves an exchange reaction between precursors, often a metal halide and an oxide or alkoxide. These reactions can be driven by the formation of a stable, often molten, salt byproduct that enhances reaction kinetics. escholarship.org For example, "cometathesis" reactions, which use a combination of precursors, have been shown to lower the synthesis temperature for some ternary oxides from 700 °C to 550 °C while maintaining phase selectivity. escholarship.org Such strategies could potentially be applied to the this compound system to achieve phase formation at significantly reduced temperatures.

Impact of Precursors and Stoichiometry on Phase Formation

The selection of precursors and the precise control of their stoichiometric ratios are critical factors that dictate the final product's phase, purity, and properties in solid-state reactions. The reactivity of the system and the formation pathway of different phases are highly dependent on the chemical nature of the starting materials. researchgate.netnih.gov

For instance, in the synthesis of complex oxide superconductors, the choice of antimony precursor, such as Sb₂O₃ or α-Sb₂O₄, was found to play an important role in accelerating the formation of the desired high-T(c) phase. researchgate.net The physical properties of the precursors also matter; using a low-melting point source like calcium hydroxide (Ca(OH)₂) instead of or in addition to CaO can promote the diffusion of precursors and accelerate the reaction, although care must be taken to compensate for potential loss at high temperatures. berkeley.edu

Stoichiometry is fundamental in determining which compound is formed. In the CaO-SbOₓ system, different ratios of calcium to antimony precursors will lead to distinct phases such as CaSb₂O₆ or Ca₂Sb₂O₇. researchgate.net Even slight deviations from the target stoichiometry can result in the formation of unwanted secondary phases, which can be detrimental to the material's performance. researcher.life

| Precursor Type | Example | Impact on Reaction | Reference |

|---|---|---|---|

| Antimony Source | Sb₂O₃ vs. α-Sb₂O₄ | Affects system reactivity and can accelerate the formation of specific phases. | researchgate.net |

| Calcium Source | Ca(OH)₂ (low-melting) vs. CaO | Promotes diffusion of precursors, accelerating the reaction rate. | berkeley.edu |

| Stoichiometry | Ca:Sb ratio | Determines the specific crystalline phase formed (e.g., CaSb₂O₆, Ca₂Sb₂O₇). | researchgate.netresearchgate.net |

Solution-Based Synthesis Techniques

Solution-based methods offer an alternative to solid-state reactions, often providing superior control over particle size, morphology, and homogeneity at lower reaction temperatures. These techniques involve the precipitation or crystallization of the desired compound from a homogeneous solution of precursors.

Hydrothermal and Solvothermal Routes

Hydrothermal and solvothermal synthesis are versatile wet-chemical methods carried out in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents in a sealed vessel (autoclave) at elevated temperatures and pressures. These conditions facilitate the dissolution of precursors and subsequent crystallization of the product. These methods are well-suited for producing crystalline nanoparticles with controlled morphologies. psu.eduresearchgate.net

Hydrothermal techniques have been used to synthesize Sb³⁺-doped calcium hydroxyapatites, demonstrating the incorporation of antimony into a calcium-based host lattice under milder reaction conditions than solid-state methods. psu.edursc.org In-situ studies have also shown that dissolved antimony can react with calcite surfaces at room temperature to form calcium-antimony oxide phases, specifically identified as orthorhombic Ca₂Sb₂O₇, through a coupled dissolution-precipitation process. researchgate.net Solvothermal synthesis has been employed to create novel calcium-based metal-organic frameworks where the solvent itself can decompose to provide essential ligands for the final structure. jlu.edu.cn These examples highlight the capability of hydrothermal and solvothermal routes to produce complex calcium-antimony-oxygen materials.

Microwave-Assisted Hydrothermal Synthesis

Microwave-assisted hydrothermal synthesis is an advancement over conventional hydrothermal methods that utilizes microwave irradiation for rapid and uniform heating of the reaction mixture. tandfonline.commdpi.com This direct energy transfer leads to significantly shorter reaction times, energy savings, and improved control over the product's particle size and distribution. mdpi.comacs.org

This technique has been successfully applied to the synthesis of nanocrystalline calcium antimony oxide hydroxide (CaSb₂O₅(OH)₂). acs.orgfigshare.comnih.gov In a typical procedure, an aqueous solution of calcium chloride (CaCl₂) is mixed with a solution of potassium pyroantimonate (B1233504) (K₂H₂Sb₂O₇). acs.org The resulting mixture is sealed in a vessel and heated using a microwave system to 180 °C for as little as 20 minutes. acs.org The rapid heating and cooling cycle promotes the formation of highly uniform nanocrystals. The resulting CaSb₂O₅(OH)₂ product consists of nanoparticles with an average size of approximately 8 nm and a high specific surface area of 101.8 m²/g. acs.orgfigshare.comnih.gov This demonstrates the effectiveness of the microwave-assisted hydrothermal route for the efficient, low-temperature synthesis of well-defined calcium antimony oxide phases.

| Parameter | Value/Observation | Reference |

|---|---|---|

| Precursors | Calcium chloride (CaCl₂), Potassium pyroantimonate (K₂H₂Sb₂O₇) | acs.org |

| Reaction Temperature | 180 °C | acs.org |

| Reaction Time | 20 minutes | acs.org |

| Product Phase | Nanocrystalline CaSb₂O₅(OH)₂ | acs.orgfigshare.com |

| Average Particle Size | ~8 nm | figshare.comnih.gov |

| Specific Surface Area | 101.8 m²/g | figshare.comnih.gov |

| Band Gap | 4.6 eV | figshare.comnih.gov |

Hydrolysis-Precipitation Methods

Hydrolysis-precipitation represents a versatile approach for the synthesis of this compound and its precursors. This method leverages the hydrolysis of metal precursors in a solution, followed by the precipitation of the desired compound. For instance, nanocrystalline calcium antimony oxide hydroxide (CaSb₂O₅(OH)₂) has been successfully synthesized using a facile microwave-hydrothermal method. researchgate.netacs.org This process involves the reaction of calcium chloride (CaCl₂) and potassium dihydrogen antimonate (K₂H₂Sb₂O₇) in an aqueous solution under microwave irradiation. acs.org The resulting CaSb₂O₅(OH)₂ nanocrystals exhibit a high specific surface area and a particle size of approximately 8 nm. acs.org

Similarly, a straightforward hydrolysis-precipitation technique has been employed to produce antimony(III) oxide (Sb₂O₃) from antimony(III) chloride (SbCl₃). researchgate.net While not directly yielding a calcium-containing phase, this demonstrates the applicability of the fundamental steps—dissolving a precursor and inducing precipitation through hydrolysis—that can be adapted for more complex oxide systems. The co-precipitation method, a variation of this approach, has been used to obtain CaSb₂O₆ precursors, which are subsequently calcined to form the final product. researchgate.net This technique offers control over the stoichiometry and homogeneity of the resulting material.

The general principle of hydrolysis-precipitation involves dissolving appropriate metal salts (e.g., a calcium salt and an antimony salt) in a suitable solvent. The pH of the solution is then carefully adjusted, or a precipitating agent is added to induce the hydrolysis of the metal ions and subsequent co-precipitation of a precursor, often a hydroxide or a hydrated oxide. This precursor is then isolated, washed, and typically subjected to a calcination step at elevated temperatures to yield the final crystalline this compound phase. The properties of the final material, such as crystallite size and surface area, are highly dependent on the conditions of precipitation and subsequent thermal treatment. researchgate.net

Wet Chemical and Green Synthesis Approaches for Nanosheets and Powders

Wet chemical methods are widely employed for the synthesis of this compound powders and nanosheets, offering excellent control over particle size, morphology, and composition. These solution-phase routes are generally low-cost and scalable. nanografi.com Co-precipitation is a prominent wet chemical technique used to synthesize CaSb₂O₆ nanoparticles. In this method, precursors are obtained via co-precipitation and then undergo calcination at specific temperatures, typically around 900 °C, to achieve the desired crystalline phase and photocatalytic activity. researchgate.net

Green synthesis routes, which utilize environmentally benign reagents and conditions, are gaining traction for the production of oxide nanoparticles. While specific green synthesis protocols for this compound are not extensively detailed, principles from the synthesis of related compounds can be applied. For example, green synthesis of calcium oxide (CaO) nanoparticles has been achieved using plant extracts, such as those from papaya leaves or green tea, and from waste materials like chicken eggshells. nanografi.comrsc.org These methods often involve mixing a calcium precursor with the natural extract, which acts as a capping or reducing agent, followed by precipitation and calcination at moderate temperatures. nanografi.comrsc.org The synthesis of lanthanum oxide nanosheets via a green carbonation process also highlights the potential for environmentally friendly methods to produce nanostructured metal oxides.

The synthesis of two-dimensional (2D) nanosheets of materials like CaSb₂O₆ is of particular interest due to their unique electronic and photocatalytic properties. Wet-chemical synthesis is a key strategy for producing such non-layer structured 2D nanomaterials. These methods can include hydro/solvothermal synthesis, 2D-templated synthesis, and the self-assembly of nanocrystals. For example, CaSb₂O₆/g-C₃N₄ 2D/2D heterojunctions have been synthesized, indicating that methods to produce CaSb₂O₆ in a nanosheet morphology are available. researchgate.netopenalex.org114.55.40 These approaches typically involve careful control of reaction kinetics, often using surfactants or other morphology-directing agents to promote anisotropic growth.

Advanced Fabrication and Doping Strategies

Doping with Transition Metal Ions and Other Elements

Doping this compound with transition metal ions and other elements is a key strategy to tailor its optical and electronic properties, particularly for applications in phosphors and photocatalysis. The introduction of dopant ions into the CaSb₂O₆ host lattice can create new emission centers and modify the material's energy band structure.

A notable example is the doping of CaSb₂O₆ with manganese(IV) ions (Mn⁴⁺) to create red-emitting phosphors. mdpi.comresearchgate.netdntb.gov.ua These materials are typically synthesized via a conventional high-temperature solid-state reaction method, where stoichiometric amounts of calcium carbonate (CaCO₃), antimony oxide (Sb₂O₃), and a manganese source like manganese carbonate (MnCO₃) are mixed and calcined at temperatures around 1000 °C. mdpi.comresearchgate.net The Mn⁴⁺ ion, with its 3d³ electronic configuration, substitutes for the Sb⁵⁺ ion in the octahedral sites of the CaSb₂O₆ crystal structure. researchgate.net This substitution results in a strong red emission centered around 642 nm, attributed to the ²E₉ → ⁴A₂₉ transition of the Mn⁴⁺ ions. mdpi.comresearchgate.net

To maintain charge neutrality when a lower-valence ion like Mn⁴⁺ replaces a higher-valence ion like Sb⁵⁺, charge compensators are often introduced. Alkali metal ions such as Li⁺, Na⁺, and K⁺ are commonly used for this purpose. researchgate.netsci-hub.senih.gov The addition of a charge compensator can significantly enhance the luminescence intensity of the phosphor by reducing defects caused by charge imbalance. mdpi.comresearchgate.netdntb.gov.ua For instance, in Mn⁴⁺-doped phosphors, co-doping with Na⁺ has been shown to improve emission intensity. researchgate.netsci-hub.se

Other dopants have also been explored to achieve different luminescent properties. Doping with rare-earth ions like Europium(III) (Eu³⁺) or other metal ions like Bismuth(III) (Bi³⁺) can produce phosphors with tunable emissions. researchgate.net For example, CaSb₂O₆:Eu³⁺,Bi³⁺ phosphors have been synthesized, where energy transfer between Bi³⁺ and Eu³⁺ can be tailored. researchgate.net Similarly, co-doping La³⁺ into Mn-doped CaSb₂O₆ has been shown to modulate the self-reduction of manganese ions and influence the material's multimodal luminescence properties, making it suitable for applications like anti-counterfeiting and temperature sensing. rsc.org The synthesis of these doped materials generally relies on solid-state reaction methods, where control over the calcination temperature and atmosphere is crucial for achieving the desired dopant integration and luminescent performance. mdpi.comresearchgate.net

| Dopant Ion | Host Material | Synthesis Method | Key Finding | Reference(s) |

| Mn⁴⁺ | CaSb₂O₆ | Solid-state reaction | Creates a red-emitting phosphor with emission at ~642 nm. Luminescence is enhanced by charge compensators. | mdpi.comresearchgate.netresearchgate.net |

| Eu³⁺, Bi³⁺ | CaSb₂O₆ | Solid-state reaction | Allows for tunable emission through energy transfer between Bi³⁺ and Eu³⁺. | researchgate.net |

| La³⁺, Mn²⁺/Mn⁴⁺ | CaSb₂O₆ | Solid-state reaction | Modulates Mn self-reduction and results in multimodal, dynamic luminescence for anti-counterfeiting. | rsc.org |

| Alkali Metals (Li⁺, Na⁺, K⁺) | Mn⁴⁺-doped phosphors | Solid-state reaction | Act as charge compensators, enhancing the luminescence intensity by reducing charge-imbalance defects. | mdpi.comresearchgate.netdntb.gov.ua |

Synthesis of Nanostructured this compound Materials

The fabrication of this compound into specific nanostructures, such as nanoparticles and nanofibers, is critical for enhancing their performance in applications like photocatalysis and energy storage. The high surface-area-to-volume ratio of nanostructured materials provides more active sites for catalytic reactions.

Nanoparticles of calcium antimonate (CaSb₂O₆) have been synthesized using wet chemical methods like co-precipitation. researchgate.net This process involves the precipitation of a precursor from a solution containing calcium and antimony ions, followed by calcination at temperatures ranging from 700 to 900 °C. The calcination temperature plays a crucial role in determining the crystallite size, crystallinity, and specific surface area of the resulting nanoparticles, which in turn affects their photocatalytic activity. researchgate.net For instance, CaSb₂O₆ nanoparticles calcined at 900 °C have demonstrated optimal photocatalytic performance for the degradation of organic dyes. researchgate.net Another route to obtaining nanostructures is through the thermal decomposition of a molecular precursor, which can yield CaSb₂O₆ nanoparticles with crystallite sizes around 32 nm at a relatively low temperature of 250 °C. researchgate.net

Nanocrystals of related phases, such as calcium antimony oxide hydroxide (CaSb₂O₅(OH)₂), have been prepared via a microwave-hydrothermal method. researchgate.netacs.org This technique yields uniform nanocrystals with an average particle size of about 8 nm and a high specific surface area, which are beneficial for photocatalytic applications like the degradation of benzene (B151609). acs.org

While the fabrication of this compound specifically into nanofibers is not widely documented, general techniques for nanofiber production are well-established and could be adapted. nanoscience.com Electrospinning is a common and versatile method for producing nanofibers from a range of materials, including polymers, ceramics, and composites. nanoscience.comatira.inut.ac.ir This process involves ejecting a polymer solution or melt through a nozzle in a high-voltage electric field, resulting in the formation of ultrafine fibers. nanoscience-analytical.com To create ceramic nanofibers like CaSb₂O₆, a precursor solution containing calcium and antimony salts would be mixed with a polymer carrier. The resulting composite nanofibers would then be calcined to burn off the polymer and crystallize the inorganic oxide phase, leaving behind a porous mat of ceramic nanofibers. Control over the solution properties (viscosity, conductivity) and electrospinning parameters (voltage, flow rate) is essential for fabricating uniform nanofibers. ut.ac.irnanoscience-analytical.com

| Nanostructure | Material | Synthesis Method | Key Features | Reference(s) |

| Nanoparticles | CaSb₂O₆ | Co-precipitation & Calcination | Crystallite size and photocatalytic activity are controlled by calcination temperature. | researchgate.net |

| Nanocrystals | CaSb₂O₅(OH)₂ | Microwave-Hydrothermal | Uniform particles (~8 nm) with high specific surface area. | researchgate.netacs.org |

| Nanofibers | General Ceramic | Electrospinning & Calcination | High surface area, porous structures; properties are tunable via process parameters. | nanoscience.comatira.in |

Formation of Composite Materials and Heterojunctions

A prominent example is the development of 2D/2D p-n heterojunctions composed of CaSb₂O₆ and graphitic carbon nitride (g-C₃N₄). researchgate.netopenalex.org114.55.40ijcce.ac.ir In this architecture, p-type CaSb₂O₆ nanosheets are intimately coupled with n-type g-C₃N₄ nanosheets. This junction creates an internal electric field that facilitates the separation of photogenerated electron-hole pairs, a critical factor in boosting photocatalytic activity. researchgate.net These heterojunctions have shown significantly enhanced performance for the degradation of pollutants like tetracycline (B611298) under visible light compared to the individual components. researchgate.net

Antimony oxides, in general, are used to form various composite materials. For instance, antimony(III) oxide (Sb₂O₃) has been combined with amorphous silica (B1680970) (SiO₂) by hydrolyzing SbCl₃ and Na₂SiO₃ in an aqueous medium. osti.gov The composition and morphology of such composites can be controlled by the synthesis conditions. osti.gov Antimony trioxide has also been used to create composite materials with carbon, metals (like Ag, Au, Cu), or other metal oxides (like NiO, SnO₂) for applications such as anode materials in sodium-ion batteries. google.com These composites aim to buffer the volume changes during electrochemical cycling and improve conductivity. google.com

The formation of heterojunctions is not limited to CaSb₂O₆. Other antimony-based oxides, such as Ca₂Sb₂O₇, can also be used. For example, the synthesis of Ca₂Sb₂O₇-Sb₂O₃ heterojunctions has been explored to leverage the properties of both components. While specific synthesis details for this particular heterojunction are not extensively covered, the general approach involves combining the two oxide phases through methods like solid-state reaction or hydrothermal synthesis, ensuring an intimate interface between them for efficient charge transfer.

Control over Morphology and Crystallinity in Synthesis

Controlling the morphology and crystallinity of this compound during synthesis is paramount for optimizing its physical and chemical properties. These parameters significantly influence the material's surface area, defect structure, and electronic properties, which in turn dictate its performance in applications such as photocatalysis and phosphors.

The calcination temperature is a critical factor in controlling the crystallinity of CaSb₂O₆ prepared by methods like co-precipitation or solid-state reaction. researchgate.net Studies have shown that as the calcination temperature increases, the crystallite size and degree of crystallinity of CaSb₂O₆ nanoparticles also increase. While higher crystallinity can reduce defects that act as recombination centers for photogenerated charges, it may also lead to a decrease in specific surface area. researchgate.net Therefore, an optimal calcination temperature must be identified to balance these factors. For photocatalytic applications, CaSb₂O₆ calcined at 900 °C was found to exhibit the highest activity, suggesting an ideal balance between crystallinity and surface properties. researchgate.net The solid-state reaction method, a common route for preparing doped and undoped CaSb₂O₆, relies on high temperatures (often ≥1000 °C) to ensure the formation of a well-crystallized product. mdpi.comwits.ac.za

Morphology control allows for the fabrication of materials with desired shapes and structures, from nanoparticles to more complex architectures like nanoporous frameworks. For instance, methods for morphology-controlled synthesis of nanoporous antimony have been developed using chemical dealloying of Al-Sb alloy precursors. nimte.ac.cnrsc.org By adjusting the composition of the initial alloy, different morphologies such as coral-like or honeycomb-like nanoporous antimony can be produced. nimte.ac.cn Although this applies to elemental antimony, the principles of using templates or controlling precursor compositions can be extended to the synthesis of antimony-containing oxides.

Solution-phase methods offer a high degree of control over the morphology of the resulting nanoparticles. nanografi.com Parameters such as precursor concentration, pH, temperature, and the use of solvents or surfactants can significantly influence the shape and size of the synthesized particles. nanografi.com For example, in the synthesis of antimony oxide nanoparticles, the reaction medium and temperature have been shown to affect the particle shape, size, and uniformity. nanografi.comfrontiersin.org By carefully tuning these reaction conditions, it is possible to direct the synthesis towards specific morphologies of this compound, thereby tailoring its properties for targeted applications.

Crystalline Structure Elucidation

The fundamental arrangement of atoms within this compound and its variants has been extensively studied to understand its intrinsic properties.

X-ray Diffraction (XRD) Analysis of Crystal Phases, Crystallite Size, and Lattice Parameters

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases and determining the structural parameters of this compound compounds. mdpi.commdpi.commdpi.com Studies on Mn4+-doped Calcium Antimony Oxide (CaSb₂O₆) have shown that the material crystallizes in a hexagonal system with a P-31m (162) space group. mdpi.com The diffraction peaks observed in the XRD patterns for these materials align well with the standard JCPDS card #46-1496, confirming the phase purity without impurities or other phases being detected. mdpi.com

Analysis of the XRD patterns reveals sharp diffraction peaks, indicating good crystallinity. mdpi.com For CaSb₂O₆, major peaks have been identified at 2θ values of 17.62°, 19.53°, 26.44°, 34.17°, 38.71°, and 50.27°, which correspond to the (001), (100), (101), (110), (2-11), and (2-12) crystallographic planes, respectively. mdpi.com In studies of ancient glass materials, XRD has been instrumental in identifying two principal crystalline phases of calcium antimonate used as opacifiers: CaSb₂O₆ and Ca₂Sb₂O₇. mdpi.com CaSb₂O₆ is typically the main crystalline phase present. mdpi.com

The lattice parameters derived from XRD data provide precise measurements of the unit cell dimensions. For hexagonal CaSb₂O₆, these parameters have been determined as follows. mdpi.com

Table 1: XRD Structural Data for CaSb₂O₆

| Parameter | Value | Source |

| Crystal System | Hexagonal | mdpi.com |

| Space Group | P -3 1 m (162) | mdpi.com |

| JCPDS Card No. | 46-1496 | mdpi.com |

| Lattice Parameter (a) | 5.24 Å | mdpi.com |

| Lattice Parameter (b) | 5.24 Å | mdpi.com |

| Lattice Parameter (c) | 5.02 Å | mdpi.com |

| Unit Cell Volume (V) | 119.42 ų | mdpi.com |

In related compounds like nanocrystalline Calcium Antimony Oxide Hydroxide (CaSb₂O₅(OH)₂), XRD is also used for fundamental characterization. acs.orgnih.govfigshare.comresearchgate.net

Electron Diffraction Techniques for Nanocrystalline Phase Identification

For nanocrystalline forms of this compound, electron diffraction techniques, often coupled with Transmission Electron Microscopy (TEM), are crucial for phase identification. mdpi.comresearchgate.net Techniques like Selected Area Electron Diffraction (SAED) provide crystallographic information from nanoscale regions. While specific SAED results for this compound are not detailed in the provided sources, the methodology is standard for related nanocrystalline materials. For instance, in studies of antimony trioxide (Sb₂O₃) nanoparticles, SAED patterns show diffraction rings that can be indexed to the known crystal structure, confirming the phase of the nanoparticles. researchgate.net The analysis of materials like nanocrystalline CaSb₂O₅(OH)₂ relies on such characterization methods to confirm their structure at the nanoscale. acs.orgnih.govfigshare.com

Structural Evolution and Phase Transitions Induced by Temperature or Pressure

The structural stability of this compound under varying thermal conditions has been investigated using techniques like high-temperature X-ray diffraction (HTXRD). mdpi.com In studies of glass tesserae containing calcium antimonate, HTXRD was performed at temperatures ranging from 450°C to 1000°C. mdpi.com These experiments track the evolution of crystalline phases upon heating, revealing the thermal stability and potential phase transitions of compounds like CaSb₂O₆ and Ca₂Sb₂O₇ within a matrix. mdpi.com Thermogravimetric analyses have also shown that the presence of calcium oxide can increase the thermal stability of antimony oxide. researchgate.net The thermal behavior of the constituent oxides is also relevant; for example, antimony(III) oxide (Sb₂O₃) tends to oxidize to antimony tetroxide (Sb₂O₄) at approximately 500°C in the air. researchgate.net

Studies on pressure-induced phase transitions in elemental antimony and its simpler compounds provide context for the potential behavior of more complex oxides. Elemental antimony undergoes a series of phase transitions under high pressure, transforming into different incommensurate composite structures at pressures between 8 and 11 GPa. aps.orgresearchgate.net While specific research on the pressure-induced transitions in this compound is not prominent, the behavior of related sesquichalcogenides like Sb₂S₃ and Sb₂Se₃ has been theoretically studied, predicting transitions to monoclinic or body-centered cubic structures at very high pressures (above 20 GPa). mdpi.com

Microstructural and Morphological Investigations

The physical shape, size, and elemental makeup of this compound particles are key characteristics that influence its properties and applications. These are primarily investigated using electron microscopy.

Scanning Electron Microscopy (SEM) for Surface Morphology and Elemental Distribution

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of this compound at the micro- and nanoscale. mdpi.com Studies on Mn-doped CaSb₂O₆ have used Field-Emission SEM (FE-SEM) to reveal that the synthesized particles are of sub-micrometer size with irregular shapes and smooth surfaces. mdpi.com In catalyst applications, FE-SEM analysis shows that when incorporated onto a substrate, the compound can form a well-defined nanostructured surface while preserving porosity. mdpi.com

SEM is frequently combined with Energy Dispersive X-ray (EDX) spectroscopy for elemental analysis and mapping. mdpi.com EDX analysis of CaSb₂O₆:Mn⁴⁺ confirms the presence and uniform distribution of the constituent elements: Calcium (Ca), Antimony (Sb), Oxygen (O), and Manganese (Mn). mdpi.com In environmental studies, SEM analysis of soils has shown that the distribution of adsorbed antimony coincides closely with that of calcium, suggesting the formation of calcium antimonite minerals or co-precipitation. mdpi.comsemanticscholar.org

In the analysis of historical artifacts, backscattering imagery in SEM is particularly useful. Because the image contrast varies with atomic number, the high-atomic-number calcium antimonate crystals appear as bright white particles within the darker grey of a lower-atomic-number glass matrix. upmc.fr

Table 2: Summary of SEM and TEM Findings for this compound and Related Compounds

| Compound | Technique | Morphology | Particle/Crystal Size | Elemental Distribution | Source |

| CaSb₂O₆:Mn⁴⁺ | FE-SEM, EDX | Irregular shapes, smooth surface | Sub-micrometer | Uniform distribution of Ca, Sb, O, Mn | mdpi.com |

| CaSb₂O₅(OH)₂ | TEM | Nanocrystalline particles | ~8 nm | - | acs.orgnih.govfigshare.com |

| Calcium Antimonate in Glass | SEM (BSE) | Crystalline inclusions | - | Identified as white crystals in a grey matrix | upmc.fr |

| Sb on Soil with Ca | SEM | Co-precipitation | - | Sb distribution coincident with Ca | mdpi.comsemanticscholar.org |

Transmission Electron Microscopy (TEM) for Nanoscale Features, Particle Size, and Shape

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for detailed investigation of nanoscale features such as particle size, shape, and internal structure. nih.gov TEM has been essential in characterizing nanocrystalline forms of this compound. For example, a nanocrystalline CaSb₂O₅(OH)₂ photocatalyst was found to consist of particles with an average size of approximately 8 nm. acs.orgnih.govfigshare.com

The morphology of related antimony oxide nanoparticles has also been studied with TEM, revealing a variety of shapes. Depending on the synthesis method, Sb₂O₃ nanoparticles can be quasi-spherical or polyhedral, with shapes including triangles, hexagons, and rectangles, and sizes ranging from 10 to 100 nm. researchgate.net These studies highlight the capability of TEM to resolve the fine details of particle shape and size distribution, which are critical for understanding the behavior of nanomaterials. acs.orgresearchgate.net

Specific Surface Area Analysis and Porosity (e.g., N₂ Sorption-Desorption)

The specific surface area and porosity of materials are critical parameters that influence their performance in applications such as catalysis and adsorption. Nitrogen (N₂) physisorption at 77 K is a standard technique to determine these properties. mdpi.comnih.gov The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area from the N₂ adsorption-desorption isotherm. mdpi.comsolids-solutions.com

For instance, in a study involving cordierite (B72626) substrates coated with catalysts containing antimony, the initial low surface area of the bare cordierite (~0.5 m²/g) was significantly reduced after the incorporation of additives and subsequent thermal treatments. mdpi.com This reduction, in some cases exceeding 58%, was attributed to partial pore blocking and structural modifications. mdpi.com The N₂ adsorption-desorption isotherms for some modified materials exhibited a type IV classification with an H3 hysteresis loop, indicating the presence of slit-like pores formed by particle accumulation and suggesting a mesoporous nature. mdpi.com

The textural properties, including a favorable surface area and pore structure, are crucial for providing sufficient reaction surfaces, for example, in heterogeneous catalytic reactions. researchgate.net The analysis of pore size distribution, often calculated using the Barrett-Joyner-Halenda (BJH) method from the desorption branch of the isotherm, provides further insight into the material's porous architecture. nih.gov

Table 1: Representative BET Analysis Results for Materials Containing Calcium and Antimony Oxides

| Material/Catalyst | Specific Surface Area (m²/g) | Pore Characteristics | Reference |

| Bare Cordierite Substrate | ~0.5 | Low surface area | mdpi.com |

| Sb-modified Catalysts on Cordierite | >58% reduction compared to reference | Partial pore blocking, structural modifications | mdpi.com |

| High-Iron Red Mud@nFe₃O₄ (for Sb(III) adsorption) | 171.63 | Mesoporous, slit hole structure | mdpi.com |

| Coral Limestone calcined at 800°C (CLS-800) | 64.10 | Mixture of calcite and CaO | researchgate.net |

| Coral Limestone calcined at 900°C (CLS-900) | 63.28 | Mixture of calcite and CaO | researchgate.net |

| CaO calcined at 500°C | 5.2 | Mesoporous, mean pore diameter of 11.9 nm | researchgate.net |

This table is for illustrative purposes and compiles data from various studies on related materials to highlight the range of surface areas observed.

Spectroscopic Probing of Local Structure and Electronic States

Spectroscopic techniques are indispensable for elucidating the elemental composition, oxidation states, chemical bonding, and defect structures of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition, Oxidation States, and Surface Chemistry

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the constituent elements on a material's surface, typically analyzing to a depth of about 5 nanometers. mdpi.comyoutube.com For antimony oxides, the analysis can be complex due to the overlapping of the O 1s and Sb 3d₅/₂ photoemission lines around 531 eV. conicet.gov.ar

In studies of Mn⁴⁺-doped CaSb₂O₆, XPS was used to confirm the oxidation states of the elements. mdpi.com The high-resolution spectrum of Ca 2p showed two peaks at 349.5 eV and 346.03 eV, corresponding to Ca 2p₁/₂ and Ca 2p₃/₂, respectively. mdpi.com The presence of antimony is confirmed by the Sb 3d peaks. The binding energy of the Sb 3d₅/₂ core level is a clear indicator of its oxidation state. For instance, a binding energy of 530.7 eV has been associated with Sb(III), while a higher binding energy of 531.6 eV indicates the presence of Sb(V). csic.es In some analyses, the XPS spectra of soils after antimony adsorption could be deconvoluted into Sb 3d₃/₂ and Sb 3d₅/₂, representing Sb(V) and Sb(III) at peaks of approximately 540.1 eV and 530.7 eV, respectively. mdpi.com

The deconvolution of the overlapping O 1s and Sb 3d spectra is crucial for accurate interpretation. This is often achieved by fixing the area ratio of the Sb 3d₃/₂ to Sb 3d₅/₂ doublet (typically 2:3) and their spin-orbit splitting energy (around 9.3 eV). conicet.gov.ar The remaining intensity is then attributed to different oxygen species, such as lattice oxygen (O²⁻), hydroxyl groups (-OH), or adsorbed water. csic.es

Table 2: XPS Binding Energies for Elements in this compound and Related Compounds

| Element | Core Level | Binding Energy (eV) | Associated Species/Oxidation State | Reference |

| Calcium | Ca 2p₁/₂ | 349.5 | Ca²⁺ in CaSb₂O₆:Mn⁴⁺ | mdpi.com |

| Calcium | Ca 2p₃/₂ | 346.03 | Ca²⁺ in CaSb₂O₆:Mn⁴⁺ | mdpi.com |

| Antimony | Sb 3d₅/₂ | 530.7 | Sb(III) | mdpi.comcsic.es |

| Antimony | Sb 3d₅/₂ | 531.6 | Sb(V) | csic.es |

| Antimony | Sb 3d₃/₂ | ~540.1 | Sb(V) | mdpi.com |

| Oxygen | O 1s | ~531 | Overlaps with Sb 3d₅/₂ | conicet.gov.ar |

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration.

Raman Spectroscopy for Vibrational Modes and Phase Identification

Raman spectroscopy is a powerful non-destructive technique for investigating the vibrational modes of a material, which are sensitive to its crystal structure, phase, and local bonding environment. clist.eunanografi.com

For calcium antimonate compounds, specific Raman bands can be used for phase identification. For example, calcium antimonate (Ca₂Sb₂O₇) has been identified in whitish glass based on characteristic bands at 634 cm⁻¹ and 481 cm⁻¹. clist.eu Another study reports bands at 318, 367, 472, 624, 781, and 821 cm⁻¹ for Ca₂Sb₂O₇. d-nb.info

The vibrational modes are related to the stretching and bending of the Sb-O bonds within the antimonate polyhedra. In pyrochlore-type structures, such as those found in some antimony oxides, the ν₁ symmetric stretching mode of the SbO₆ octahedra is a key feature. researchgate.net For instance, in partzite (Cu₂Sb₂(O,OH)₇), Raman bands in the 590 to 675 cm⁻¹ region are attributed to ν₁ symmetric stretching modes, while bands at 479 and 520 cm⁻¹ are assigned to ν₃ antisymmetric stretching modes. scispace.com The presence of sharp peaks at 257 and 192 cm⁻¹ can be used to identify antimony oxide in commercial products. irdg.org

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

FTIR spectroscopy complements Raman spectroscopy by probing molecular vibrations that induce a change in the dipole moment. nanografi.com It is particularly useful for identifying functional groups and the nature of chemical bonds.

In the context of antimony oxides, FTIR spectra typically show characteristic bands in the 400-1000 cm⁻¹ region, which are associated with Sb-O stretching and deformation modes. researchgate.net For instance, a prominent band around 731 cm⁻¹ is attributed to the Sb-O antisymmetric stretching vibrational mode, also observed in antimony pentoxide (Sb₂O₅). researchgate.net In antimony oxide nanoparticles, a peak at 733 cm⁻¹ was assigned to Sb-O-Sb vibrations, and a band at 601 cm⁻¹ was attributed to metal-oxygen stretching. frontiersin.org

FTIR is also sensitive to hydrous components. A broad band centered around 3400 cm⁻¹ is typically assigned to the O-H stretching vibrations of structural hydroxyl groups or adsorbed water molecules, while a band near 1630 cm⁻¹ is associated with the H-O-H bending mode of molecular water. researchgate.netnanobe.org In a study on antimony-doped calcium fluoride, vibrational frequencies at 3445.67 cm⁻¹ and 1516.65 cm⁻¹ were attributed to the vibrational patterns of the hydroxyl group. bioresscientia.combioresscientia.com

Table 3: Characteristic FTIR Bands in this compound and Related Materials

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 | O-H stretching (hydroxyl groups, water) | researchgate.netnanobe.org |

| ~1630 | H-O-H bending (molecular water) | researchgate.net |

| 400-1000 | Sb-O stretching and deformation modes | researchgate.net |

| ~731 | Sb-O antisymmetric stretching | researchgate.net |

| ~733 | Sb-O-Sb vibrations | frontiersin.org |

| ~601 | Metal-Oxygen stretching | frontiersin.org |

| ~554 | Ca-O bond stretch | nanobe.org |

Electron Spin Resonance (ESR) for Paramagnetic Defects

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for detecting and characterizing paramagnetic species, which are atoms or defects with one or more unpaired electrons. unito.it This method is crucial for studying point defects in solids, which can significantly influence their electronic and optical properties.

In simple oxides like calcium oxide (CaO), ESR can be used to investigate surface-trapped electrons and other defect centers. acs.org High-throughput first-principles calculations have predicted the existence of stable spin defects in CaO, such as charged complexes where a dopant atom like antimony (Sb) occupies the volume of adjacent cation and anion vacancies (XCaVO defects). researchgate.netresearchgate.net These defects are predicted to have electronic properties suitable for applications in quantum information science. researchgate.net

While direct ESR studies specifically on this compound are not widely reported in the provided context, the principles applied to CaO and other oxides are transferable. Paramagnetic defects can arise from structural imperfections, dopants, or irradiation. mdpi.com The analysis of the ESR spectrum, particularly the g-tensor and hyperfine coupling constants, provides detailed information about the electronic structure and local environment of the paramagnetic center. unito.it

Mössbauer Spectroscopy for Antimony Oxidation States (e.g., ¹²¹Sb Mössbauer spectroscopy)

¹²¹Sb Mössbauer spectroscopy is a nuclear technique that provides precise information about the local chemical environment of antimony atoms, including their oxidation state (Sb³⁺ vs. Sb⁵⁺) and coordination geometry. researchgate.netshu.ac.uk The key parameters extracted from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (Δ or e²Qq).

The isomer shift is sensitive to the s-electron density at the antimony nucleus and is therefore different for Sb³⁺ and Sb⁵⁺. Sb⁵⁺ typically exhibits a more positive isomer shift compared to Sb³⁺. researchgate.netshu.ac.ukpsu.edu Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, providing information about the symmetry of the local environment. Sb³⁺ ions, with their lone pair of electrons, often show a large quadrupole splitting due to a distorted, asymmetric environment, while Sb⁵⁺ in a highly symmetric octahedral environment (like in [SbO₆] units) shows little to no quadrupole splitting. researchgate.netmdpi.com

In studies of antimony in soda-lime-silica glasses, ¹²¹Sb Mössbauer spectroscopy confirmed that antimony was predominantly incorporated as Sb³⁺ (with Sb³⁺/ΣSb ≈ 0.9). researchgate.netshu.ac.uk The spectra were fitted with two components: a broad, asymmetric component for Sb³⁺ in trigonal pyramidal [:SbO₃] polyhedra and a narrow, symmetric component for Sb⁵⁺. researchgate.netshu.ac.uk Similarly, for Na-Sb intermetallics, the spectrum of Na₃Sb showed an isomer shift of -7.74(4) mm s⁻¹ with no quadrupole splitting, consistent with a symmetric environment for the antimony atom. mdpi.com

Defect Chemistry and Non-Stoichiometry Investigations

The study of defect chemistry in this compound systems is crucial for understanding their structural and electronic properties. Non-stoichiometry, arising from the presence of native point defects and intentional or unintentional doping, dictates the material's functionality in various applications. The versatile oxidation states of antimony, primarily Sb(III) and Sb(V), play a pivotal role in the formation and compensation of these lattice imperfections.

Role of Oxygen Vacancies and Interstitial Defects

Point defects, such as oxygen vacancies and interstitials, are fundamental to the non-stoichiometry of antimony calcium oxides. Oxygen vacancies are common intrinsic defects in metal oxides and their formation is a complex process involving the dynamics of ionic defects and the transfer of electronic charges. biowings.eu Upon the removal of a neutral oxygen atom, two electrons are left behind, which can populate defect states within the bandgap, significantly altering the electronic structure of the material. biowings.eu

In complex oxides like calcium antimonates, the existence of oxygen vacancies can lead to structural distortions. scispace.com For instance, in certain calcium-antimony-oxide phases, the presence of small intensity peaks in X-ray diffraction patterns has been interpreted as evidence for additional distortion or ordering of atoms, potentially linked to oxygen vacancies. scispace.com The concentration and nature of these vacancies are influenced by synthesis conditions, such as the oxygen partial pressure and temperature. arxiv.org

Interstitial defects, where atoms occupy sites not typically part of the crystal lattice, also contribute to non-stoichiometry. mdpi.com While cation interstitials are a possibility, the large size of negative oxygen ions makes it less likely for them to occupy interstitial positions. unacademy.com The interplay between vacancies and interstitials is critical. For example, in some perovskite structures, the formation of an interstitial iodine defect has a diffusivity that can be as high as ~6.4 × 10⁻⁸ cm²/s in a pristine lattice, a value that is significantly altered by the presence of other defects or dopants. nih.gov

Higher oxides of antimony that contain calcium can exist as hydrated phases with variable compositions, indicating a high degree of defectiveness in the crystal lattice. rruff.info This variability is often attributed to a defect structure, which can be represented by general formulas such as (Sb³⁺,Ca)ySb⁵⁺₂-x(O,OH,H₂O)₇-z, highlighting the potential for significant non-stoichiometry through both cation substitution and the presence of vacancies and interstitials (in the form of H₂O or OH groups). rruff.info The stability of certain crystal structures, like the pyrochlore (B1171951) phase in materials related to Ca₂Sb₂O₇, is often linked to the presence of defects such as non-stoichiometry. psu.edu

| Defect Type | Description | Impact on this compound |

| Oxygen Vacancy (Vₒ) | A lattice site where an oxygen atom is missing. | Can introduce donor levels, alter electronic conductivity, and cause local structural distortions. biowings.euscispace.com |

| Cation Vacancy (Vₖₐ, Vₛₙ) | A lattice site where a calcium or antimony cation is missing. | Acts as an acceptor-type defect, compensating for donor defects like oxygen vacancies. arxiv.org |

| Interstitial Defect | An atom occupying a site that is normally vacant in the ideal crystal structure. | Can cause significant lattice strain and alter transport properties. mdpi.com |

| Defect Complex | An association of two or more point defects. | Can have a combined effect on electronic and ionic conductivity, for example, the Sbₙ–2Vₙ complex. mdpi.com |

Impact of Doping on Lattice Defects and Electronic Properties

The intentional introduction of dopant atoms into the this compound lattice is a powerful method to control defect concentrations and tailor electronic properties. Dopants can substitute for native cations (Ca²⁺ or Sb⁵⁺/Sb³⁺) or reside in interstitial positions, creating or compensating for lattice defects to maintain charge neutrality. mdpi.comsciopen.com

Computational studies on calcium oxide (CaO) have shown that embedding an antimony atom creates a defect with potentially low levels of electronic noise, suggesting a significant alteration of the local electronic environment. uchicago.edu The effect of a dopant depends critically on its valence state relative to the host ion it replaces. For instance, in perovskite halides, doping with monovalent cations can reduce the formation of ionic defects, while trivalent dopants like antimony can promote the formation of defect trap states. upc.edu

Doping can influence the formation energy of native defects. In some perovskite systems, doping with elements like Europium (Eu) and Calcium (Ca) has been shown to increase the formation energies of iodine interstitials and vacancies, thereby kinetically and thermodynamically suppressing ion migration. nih.gov Similarly, antimony doping in other oxide systems has been observed to stabilize lattice oxygen and enhance electronic conductivity. acs.org This is achieved by the dopant contributing extra electrons to the oxygen within the lattice, modifying the electronic structure. acs.org

The concentration of the dopant is a critical parameter. In many oxide systems, a low doping concentration has the strongest impact on properties, with the effect plateauing or even reversing at higher concentrations. frontiersin.orgrsc.org Excessive doping can create a higher degree of lattice defects, which may be detrimental to the desired properties. upc.edu For example, in antimony-doped tin oxide, resistivity decreases up to a certain doping level (e.g., 4 at%) and then increases, as higher doping levels lead to a decrease in both charge carrier density and mobility. rsc.org

The table below summarizes findings on how different dopants affect the properties of oxide materials, providing a model for potential effects in this compound.

| Dopant/System | Host Material | Observed Impact | Relevant Finding |

| Antimony (Sb) | Calcium Oxide (CaO) | Creation of a specific defect type with low electronic noise. | Computational screening identified Sb as a promising defect for quantum applications. uchicago.edu |

| Antimony (Sb) | Lithium-Rich Layered Oxides | Enhanced electronic conductivity and stabilized lattice oxygen. | Sb doping decreases the band gap and contributes extra electrons to oxygen. acs.org |

| Antimony (Sb) | Zinc Oxide (ZnO) | Conversion from n-type to p-type conductivity at higher doping levels. | Formation of (Sbₙ–2Vₙ) defect complexes is responsible for p-type conductivity. mdpi.com |

| Europium (Eu), Calcium (Ca) | Halide Perovskites | Suppressed ion migration and increased lattice stability. | Doping raises the formation energies of iodine interstitials and vacancies. nih.gov |

Mechanisms of Valence State Transformation (e.g., Sb(III) and Sb(V))

Antimony compounds frequently exhibit multiple oxidation states, most commonly +3 (Sb(III)) and +5 (Sb(V)). wikipedia.org This ability to switch between valence states is a key mechanism in the defect chemistry of this compound, influencing its formation and properties.

The synthesis of calcium antimonate often involves the oxidation of an antimony precursor. For example, when heating antimony trioxide (Sb₂O₃) with a calcium source in an oxidizing atmosphere, the antimony is oxidized from the trivalent state to the pentavalent state to form the final compound. google.com This transformation can occur in stages, with evidence suggesting an initial oxidation to a tetravalent state (or a mixed Sb(III)/Sb(V) state) at lower temperatures (e.g., 380-425 °C), followed by complete oxidation to the pentavalent state at higher temperatures (e.g., reaching a maximum at 1000 °C). google.com

In mixed-valence oxides, both Sb(III) and Sb(V) can coexist within the same crystal lattice. Antimony tetroxide (Sb₂O₄) is a known example of a mixed-valence oxide containing both oxidation states. wikipedia.org In more complex systems, such as perovskite antimonates like Ba₁₋ₓKₓSbO₃, the parent compound (x=0) exhibits a charge-density-wave (CDW) order arising from the disproportionation of Sb(IV) into distinct Sb(III) and Sb(V) valence states. researchgate.net This ordered arrangement of different valence states is a fundamental aspect of the material's insulating behavior.

Doping can directly influence this valence equilibrium. In the Ba₁₋ₓKₓSbO₃ system, as potassium doping (x) increases, the CDW order is suppressed. At a critical doping level (x=0.65), all antimony sites become equivalent with an intermediate valence state, leading to a transition from an insulator to a metal and the emergence of superconductivity. researchgate.net This demonstrates that charge-compensating defects introduced by doping can disrupt the ordered valence state arrangement and fundamentally alter the material's electronic properties.

The oxidation state of antimony can also be measured selectively within different parts of a material. Synchrotron-based techniques can determine the antimony oxidation state specifically within the vitreous matrix of a glass containing calcium antimonate crystals, distinguishing it from the state within the crystals themselves. upmc.fr This highlights the complex interplay between processing conditions, local chemical environment, and the resulting valence state of antimony.

| Compound/System | Antimony Valence State(s) | Transformation Mechanism |

| Calcium Antimonate Synthesis | Sb(III) → Sb(V) | Thermal oxidation of Sb₂O₃ in the presence of a CaO source. google.com |

| Antimony Tetroxide (Sb₂O₄) | Sb(III) and Sb(V) | Stable mixed-valence oxide. wikipedia.org |

| Ba₁₋ₓKₓSbO₃ Perovskite | Sb(III), Sb(V), Intermediate Valence | Disproportionation of Sb(IV) into Sb(III) and Sb(V) in the undoped state; suppression by K-doping leads to an intermediate valence state. researchgate.net |

Theoretical and Computational Investigations

Electronic Structure Calculations

The theoretical examination of antimony calcium oxide (CaSb₂O₆) has been pivotal in understanding its fundamental electronic properties, which in turn dictate its potential for various applications. Computational methods, particularly those rooted in quantum mechanics, have provided deep insights into its band structure, density of states, and the nature of charge transfer within the material.

Density Functional Theory (DFT) for Band Structure, Density of States, and Charge Transfer Mechanisms

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of CaSb₂O₆. These calculations have been instrumental in characterizing it as a semiconductor and elucidating the orbital contributions to its valence and conduction bands.

Studies have shown that CaSb₂O₆, which crystallizes in the PbSb₂O₆-type structure, possesses an electronic configuration that is conducive to transparency and potential n-type conductivity. acs.org The conduction band minimum (CBM) is primarily formed by the antibonding states resulting from the hybridization of the Sb 5s orbitals with the O 2p orbitals. acs.org This is a characteristic feature of many antimony-based oxides and is crucial for good electron mobility. The valence band maximum (VBM), on the other hand, is predominantly composed of O 2p orbitals.

The nature of the electronic bands determines the charge transfer mechanisms. In CaSb₂O₆, the excitation of an electron from the VBM to the CBM corresponds to a charge transfer from the oxygen anions to the antimony cations. Recent research on self-activated luminescence in CaSb₂O₆ has further highlighted the role of intrinsic defects, such as interstitial defects and vacancies, in mediating electron transfer pathways, which are crucial for its optical properties. researchgate.net Theoretical calculations have been employed to understand these dynamic multicolor emission processes. researchgate.net

The dispersion of the conduction band is a key factor for functional applications. A highly disperse conduction band, as is suggested for CaSb₂O₆ due to the significant overlap of Sb 5s orbitals, leads to a small electron effective mass and consequently high electron mobility, a desirable trait for transparent conducting oxides. acs.org

Application of Hybrid Functionals for Improved Accuracy

While standard DFT approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are powerful, they are known to systematically underestimate the band gap of semiconductors. To overcome this limitation, more advanced hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have been employed for more accurate predictions of the electronic properties of antimonates.

For instance, in studies of related pyrochlore (B1171951) antimonates, the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional has been used to obtain band gaps that are in better agreement with experimental values. acs.org Similarly, for the related transparent conducting oxide ZnSb₂O₆, calculations using the PBE0 hybrid functional have provided a more accurate description of its electronic band structure and optical properties. acs.org The use of such functionals is crucial for a reliable prediction of the band gap and, consequently, the optical and transport properties of CaSb₂O₆. While specific hybrid functional calculations for CaSb₂O₆ are not extensively reported in the literature, the trends observed in isostructural compounds strongly suggest that they would provide a more accurate electronic structure description.

Prediction of Electronic Properties for Functional Applications

Computational studies have been instrumental in predicting the suitability of CaSb₂O₆ for functional applications, particularly as a photocatalyst and a transparent conducting oxide.

As a photocatalyst, the band edge positions of CaSb₂O₆ relative to the water redox potentials are critical. DFT calculations can predict these positions, and it has been suggested that d¹⁰ metal antimonates like CaSb₂O₆ are promising for photocatalytic water decomposition. sci-hub.se The electronic structure, with its Sb 5s-derived conduction band, is believed to facilitate efficient charge separation and transport, which are essential for photocatalytic activity. sci-hub.se

For transparent conducting oxide applications, a wide band gap and high electron mobility are required. Theoretical investigations of PbSb₂O₆-type compounds, including CaSb₂O₆, have focused on these properties. acs.org The calculations suggest that CaSb₂O₆ possesses a sufficiently wide band gap to be transparent to visible light. Furthermore, the dispersive nature of its conduction band points towards high electron mobility, making it a candidate for n-type transparent conductors. acs.org

Lattice Dynamics and Vibrational Spectroscopy Simulations

The study of lattice dynamics through computational methods provides valuable information about the vibrational properties of a material, which are closely related to its structural stability and thermal properties. These simulations also allow for the prediction of spectroscopic signatures, such as Raman and Infrared (IR) spectra, which can be used to identify and characterize the material.

Phonon Dispersion Calculations

Computational Prediction of Raman and IR Spectra for Structural Assignment

Computational methods can be used to predict the Raman and IR active vibrational modes of a crystal. This information is invaluable for interpreting experimental spectra and for the structural assignment of the material. A study on CaSb₂O₆ and the isostructural CaAs₂O₆ performed a normal coordinate calculation to analyze their vibrational spectra. scribd.com This type of calculation allows for the assignment of observed spectral bands to specific atomic motions within the crystal lattice.

The Raman spectrum of CaSb₂O₆ has been used in the study of ancient pigments and glasses to identify its presence. ehu.es For instance, a peak at approximately 671 cm⁻¹ in Raman spectra of orange glazes has been assigned to calcium antimonate (B1203111). acs.org Theoretical calculations of the Raman spectra can help to confirm such assignments and provide a more detailed understanding of the vibrational modes. For example, the most intense band in the Raman spectrum of lead pyroantimonates, at around 510 cm⁻¹, has been ascribed to the totally symmetric elongation of the SbO₆ octahedra (A₁g mode) through computational analysis. acs.org Similar calculations for CaSb₂O₆ would allow for a definitive assignment of its characteristic Raman and IR peaks.

Defect Formation Energy and Migration Pathway Modeling

Computational modeling of defect formation energies and migration pathways is a powerful tool for predicting the stability and functionality of point defects in crystalline materials. These calculations, often based on density functional theory (DFT), are instrumental in designing materials with specific electronic and quantum properties.

Recent computational studies have identified antimony-doped calcium oxide as a promising material for quantum information technologies. uchicago.eduarxiv.org Point defects in solid-state materials can act as quantum bits, or qubits, the fundamental units of quantum computing. annualreviews.org The ideal host material for these qubits should have minimal magnetic "noise" from the surrounding atomic nuclei to ensure the quantum state's longevity (coherence time). uchicago.edu Calcium oxide (CaO) is an excellent candidate due to the low abundance of spin-carrying nuclei in its natural form. arxiv.orgnih.gov

High-throughput computational screening, employing methods like the Automatic Defect Analysis and Qualification (ADAQ) framework, has been used to systematically investigate thousands of potential defects in CaO. uchicago.eduresearchgate.net This screening process identified a specific type of defect complex, where an antimony (Sb) atom occupies a site between adjacent calcium and oxygen vacancies (denoted as XCaVO), as having properties remarkably similar to the well-known nitrogen-vacancy (NV) center in diamond. arxiv.orgnih.gov

First-principles calculations predict that these antimony defect complexes in CaO can be stable and exhibit electronic properties suitable for qubit applications. arxiv.org The calculations involve determining the defect formation energy, which indicates the thermodynamic feasibility of creating the defect within the crystal lattice. nih.gov For the SbCaVO defect to be stable in its desired negatively charged, spin-1 state, the calculations predict that calcium-rich growth conditions are necessary. arxiv.orgnih.gov

The electronic structure calculations for the SbCaVO defect reveal energy levels within the CaO band gap that allow for optical initialization and readout of the qubit's spin state. researchgate.net The predicted zero-phonon line (ZPL), which is the energy of the optical transition between the ground and excited states, is in a range suitable for quantum applications. arxiv.org Furthermore, the strong coupling between the electron spin and the high-spin nucleus of the antimony dopant leads to multiple controllable quantum levels. arxiv.org This allows for the existence of "atomic clock-like" transitions that are exceptionally well-protected from environmental noise, potentially leading to very long coherence times, on the order of seconds. arxiv.org

| Defect Complex | Predicted Stable Charge State | Required Growth Condition | Key Predicted Property | Supporting Evidence |

|---|---|---|---|---|

| SbCaVO | Negative (Spin-1) | Ca-rich | Atomic clock-like transitions, potentially long coherence times. arxiv.org | High-throughput first-principles calculations. arxiv.orgnih.gov |

Ion implantation is a standard technique for introducing dopant atoms into a host material to create specific defects. researchgate.netissp.ac.ru Simulating this process is crucial for predicting the final distribution of the implanted ions and the resulting crystal damage. tuwien.ac.at The primary methods for simulating ion implantation are Monte Carlo simulations and analytical models. tuwien.ac.at

For creating antimony defects in calcium oxide, simulations would model the penetration of energetic antimony ions into the CaO lattice. tuwien.ac.at The simulation calculates the trajectories of a large number of individual ions as they travel through the target material. tuwien.ac.at As an ion moves, it loses energy through two main processes:

Nuclear Stopping: Elastic collisions with the nuclei of the target atoms (Ca and O), which cause the ion to change direction and can displace target atoms from their lattice sites. tuwien.ac.at

Electronic Stopping: Inelastic interactions with the electrons of the target, which reduces the ion's kinetic energy without significant scattering. tuwien.ac.at

The displacement of target atoms creates vacancies and interstitials, collectively known as Frenkel pairs. tuwien.ac.at The accumulation of these point defects during implantation is a key aspect of the simulation. tuwien.ac.at For the formation of the desired SbCaVO complex, the simulation would need to predict the spatial correlation of the implanted Sb ions with the generated calcium and oxygen vacancies.

Computational models suggest that if antimony is implanted into CaO at high temperatures, where Schottky defects (pairs of cation and anion vacancies) are more prevalent, the subsequent annealing process should facilitate the formation of the stable SbCaVO complexes. nih.gov This is because the complex is predicted to be more energetically stable than the separated SbCa and VO point defects. nih.gov The simulation of the annealing step is also critical, as it models the diffusion and interaction of the implanted ions and the lattice defects, which ultimately determines the final defect structure and concentration. rit.edu

Thermodynamic Modeling and Phase Equilibria Simulations

Thermodynamic modeling is essential for understanding the conditions under which a specific compound or phase is stable. It allows for the prediction of phase diagrams and the behavior of materials in complex, multi-component systems.

First-principles calculations are used to determine the formation enthalpies of different compounds, which are then used to construct phase stability diagrams. aip.org For the Ca-Sb-O system, these diagrams would show the regions of chemical potential where different calcium antimonate phases or mixtures of binary oxides (like CaO and Sb2O3/Sb2O5) are stable. aip.orgacs.org

For example, calculations for intrinsic CaO show that calcium vacancies (VCa) and oxygen vacancies (VO) are the most common native defects, and their formation energies depend significantly on the oxygen chemical potential (i.e., whether the conditions are O-rich or O-poor). aip.org The stability of an extrinsic defect like an antimony substitution would be mapped onto this diagram to determine the range of conditions under which it can be successfully incorporated into the lattice. aip.org

The study of interfacial behavior is also critical. For instance, in aqueous environments or in contact with other materials, the surface of antimony-containing calcium oxide can undergo transformations. Geochemical modeling has been used to study the leaching of antimony from industrial waste, where the formation of calcium antimonate compounds, specifically those with a romeite crystal structure (e.g., Ca[Sb(OH)6]2), controls the solubility of antimony. researchgate.net These models predict that the stability and solubility of these phases are highly dependent on pH. researchgate.net At the interface between soil particles and water, scanning electron microscopy (SEM) has shown that the distribution of adsorbed antimony often coincides with calcium, suggesting the co-precipitation of calcium-antimony-oxide phases. researchgate.net In the context of batteries, computational models have explored the formation of a solid-electrolyte interphase (SEI) on calcium metal, predicting that a heterogeneous layer composed primarily of CaO nanocrystals can form. acs.org The boundaries and minority phases within this layer are crucial for enabling Ca2+ ion transport. acs.org

In complex systems containing multiple chemical species, multiphase equilibrium modeling can predict the distribution of elements among various solid and aqueous phases. Geochemical modeling software, such as PHREEQC, is often employed for this purpose. researchgate.net

A practical example is the modeling of antimony leaching from municipal solid waste incinerator (MSWI) bottom ash. researchgate.net This system contains calcium, antimony, and other elements in a highly alkaline environment. The model simulates the chemical reactions between the ash and water. It was hypothesized that the dissolution of romeite-type calcium antimonates controls the concentration of antimonate (Sb(V)) in the leachate. researchgate.net The model proposed that as the pH decreases (for example, due to carbonation), calcium is preferentially leached from the romeite structure. researchgate.net This change in the solid phase composition leads to a higher equilibrium concentration of Sb(V) in the surrounding water. researchgate.net Such models are crucial for environmental risk assessment and for designing remediation strategies.

| Condition | Dominant Calcium Antimonate Phase | Effect on Antimony (Sb(V)) Leaching | Modeling Tool |

|---|---|---|---|

| High pH (~10.6) | Ca1.13Sb2(OH)0.26·0.74H2O | Low leaching | PHREEQC researchgate.net |

| Lower pH (~8) | Ca[Sb(OH)6]2 | Increased leaching | PHREEQC researchgate.net |

Reaction Mechanism Modeling

Computational chemistry is used to model the step-by-step pathways of chemical reactions, including identifying intermediate species and calculating the energy barriers for each step. This provides a molecular-level understanding of how reactions occur.

In the context of calcium-based systems, reaction mechanism modeling has been applied to understand the formation of the solid-electrolyte interphase (SEI) in calcium batteries. acs.org It was proposed that the CaO-based SEI forms through the decomposition of the electrolyte solvent. Quantum chemistry calculations can be used to map out the reaction pathway. For example, one proposed mechanism involves the ring-opening of a tetrahydrofuran (B95107) (THF) solvent molecule, initiated by another component of the electrolyte. acs.org This reaction ultimately produces a reactive oxygen source, the 3-buten-1-oxide anion, which then reacts at the surface of the calcium electrode to form calcium oxide. acs.org

Another area where reaction mechanisms are modeled is in the environmental transformation of antimony compounds. In soils and sediments, antimony sulfide (B99878) (Stibnite, Sb2S3) can be oxidized. researchgate.net Modeling can help elucidate the series of oxidation and hydrolysis reactions that convert the insoluble sulfide into more mobile aqueous species like antimonite (SbO3-) and subsequently into the stable hexahydroxoantimonate(V) anion, Sb(OH)6-. researchgate.net These models would consider the role of oxidants like oxygen and Fe/Mn oxides present in the soil. researchgate.net

Adsorption and Catalytic Reaction Pathway Simulations

Computational simulations are a powerful tool for investigating the interactions between molecules and catalyst surfaces, mapping out the intricate pathways of catalytic reactions. For antimony-based oxides, these simulations are crucial for understanding their potential in applications such as selective catalytic reduction (SCR) of nitrogen oxides (NOx) and photocatalysis.

While specific simulations for this compound (CaSb₂O₆) are not extensively documented in dedicated studies, the principles can be inferred from research on related systems. For instance, studies on the role of antimony in mitigating calcium-induced deactivation of SCR catalysts have suggested the formation of inert calcium-antimony-oxide complexes. mdpi.com Computational models can be employed to simulate the formation of such species, like CaSb₂O₄, and determine their stability and electronic properties, which are key to their role in preventing catalyst poisoning. mdpi.com

Simulations of adsorption processes on antimony-based catalysts often focus on the interaction of reactant molecules with active sites. For example, in the context of photocatalysis, theoretical investigations have explored the adsorption of oxygen (O₂) on isolated antimony atomic sites. dicp.ac.cn These studies have found that an end-on adsorption configuration of O₂ is favored, which promotes the formation of key intermediates like Sb-μ-peroxide (Sb-OOH), facilitating an efficient two-electron oxygen reduction reaction (ORR) pathway for hydrogen peroxide (H₂O₂) production. dicp.ac.cn Similarly, first-principles calculations could model the adsorption of pollutants like methyl orange on the surfaces of CaSb₂O₆, to understand the degradation mechanism observed in photocatalysis experiments. researchgate.net

Furthermore, computational studies on hydrocarbon-selective catalytic reduction (HC-SCR) systems have proposed reaction mechanisms involving the adsorption and transformation of hydrocarbons on the catalyst surface. mdpi.com A hypothetical reaction pathway might involve the oxidation of ethanol (B145695) to an intermediate like CH₂=CH-O⁻, which then reacts with adsorbed NO to produce nitrogen, carbon dioxide, and water. mdpi.com DFT calculations can map the energy landscape of such reaction pathways on a CaSb₂O₆ surface, identifying rate-determining steps and transition states.